Home > Products > Screening Compounds P134192 > 17-(Allylamino-d5) Geldanamycin
17-(Allylamino-d5) Geldanamycin -

17-(Allylamino-d5) Geldanamycin

Catalog Number: EVT-13995503
CAS Number:
Molecular Formula: C31H43N3O8
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17-(Allylamino-d5) Geldanamycin is a synthetic derivative of geldanamycin, a naturally occurring ansamycin antibiotic derived from Streptomyces hygroscopicus. This compound is primarily recognized for its role as a selective inhibitor of heat shock protein 90 (Hsp90), which is crucial in the stabilization and function of various oncogenic proteins. The compound is also known by other names, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and Tanespimycin. Its chemical formula is C29H40N2O9C_{29}H_{40}N_{2}O_{9}, and it has a molecular weight of approximately 528.64 g/mol .

Classification

17-(Allylamino-d5) Geldanamycin falls under the category of Hsp90 inhibitors and is classified as an ansamycin antibiotic. It is utilized in medicinal chemistry for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by disrupting the function of Hsp90 .

Synthesis Analysis

Methods

The synthesis of 17-(Allylamino-d5) Geldanamycin generally involves the modification of the natural geldanamycin molecule. The key steps include:

  1. Starting Material: The synthesis typically begins with geldanamycin, which has a methoxy group at the 17-position.
  2. Allylation: The methoxy group at C-17 is replaced with an allylamino group through a nucleophilic substitution reaction. This can be achieved by treating the compound with allylamine in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under heating conditions .
  3. Purification: The resulting product is purified to achieve high purity levels, often exceeding 98% .

Technical Details

The reaction conditions are critical for optimizing yield and selectivity. Reaction temperatures, concentrations, and reaction times are adjusted to maximize the conversion of starting material to the desired allylamino derivative. Additionally, the use of protecting groups may be necessary during certain synthetic steps to prevent unwanted reactions .

Molecular Structure Analysis

Structure

The molecular structure of 17-(Allylamino-d5) Geldanamycin features a complex macrocyclic framework with multiple stereocenters and functional groups that contribute to its biological activity. The compound retains the characteristic benzoquinone ring structure found in all ansamycins, which is essential for its interaction with Hsp90.

Data

  • Molecular Formula: C29H40N2O9C_{29}H_{40}N_{2}O_{9}
  • Molecular Weight: 528.64 g/mol
  • Melting Point: Not explicitly stated but typically ranges around 150°C for similar compounds.
Chemical Reactions Analysis

Reactions

17-(Allylamino-d5) Geldanamycin primarily functions through its interaction with Hsp90, leading to the degradation of client proteins involved in cancer cell proliferation and survival pathways. Key reactions include:

  1. Binding to Hsp90: The compound binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity.
  2. Induction of Apoptosis: This binding results in the destabilization of client proteins like Bcr-Abl and c-Raf, leading to their proteasomal degradation and subsequent apoptosis in cancer cells .

Technical Details

The efficacy of 17-(Allylamino-d5) Geldanamycin as an Hsp90 inhibitor has been demonstrated through various biochemical assays that measure its ability to induce apoptosis in tumor cells both in vitro and in vivo .

Mechanism of Action

Process

The mechanism by which 17-(Allylamino-d5) Geldanamycin exerts its effects involves several steps:

  1. Inhibition of Hsp90: By binding to Hsp90, it prevents the proper folding and maturation of client proteins critical for tumor growth.
  2. Client Protein Degradation: The inhibition leads to the accumulation of misfolded proteins that are subsequently targeted for degradation via the proteasome.
  3. Apoptosis Induction: The loss of essential signaling proteins triggers apoptotic pathways, characterized by cytochrome c release and caspase activation .

Data

Studies have shown that treatment with this compound can lead to significant reductions in levels of oncogenic proteins and enhance sensitivity to other therapeutic agents such as radiation therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow to orange powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions (−20°C).
  • Reactivity: Contains reactive functional groups that facilitate interactions with biological macromolecules.

Relevant data indicates that these properties contribute significantly to its effectiveness as an anticancer agent while also posing challenges regarding formulation and delivery .

Applications

Scientific Uses

17-(Allylamino-d5) Geldanamycin has several notable applications in scientific research:

  1. Cancer Research: It is extensively studied for its potential use as an anticancer agent due to its ability to target Hsp90 and disrupt cancer cell survival.
  2. Combination Therapies: Research indicates that it may enhance the efficacy of other treatments, such as chemotherapy or radiation therapy, making it a candidate for combination therapy protocols .
  3. Mechanistic Studies: It serves as a valuable tool for understanding protein folding diseases and the role of chaperones in cellular stress responses.
Molecular Mechanisms of Action in Hsp90 Inhibition

Structural Basis of Hsp90 Binding and Deuterium Isotope Effects

17-(Allylamino-d5) Geldanamycin (17-AAG-d5) is a deuterated analog of the natural product geldanamycin, engineered with five deuterium atoms replacing hydrogen at the allylamino side chain. This modification leverages the kinetic isotope effect, where the stronger C-D bond (compared to C-H) confers enhanced metabolic stability and alters pharmacokinetic properties without significantly changing the compound's steric profile. The molecule retains the characteristic ansa-macrolide structure of geldanamycin derivatives, featuring a benzoquinone ring system and an aliphatic ansa bridge that adopts a U-shaped conformation when bound to the N-terminal ATP-binding pocket of Hsp90 [8].

The structural basis of Hsp90 inhibition involves a network of specific interactions: The benzoquinone ring forms hydrogen bonds with residues Asp93 and Thr184 in the Hsp90 N-terminal domain (NTD), while the ansa bridge engages Gly97 and Val186 through van der Waals contacts. The deuterated allylamino side chain extends toward a hydrophobic sub-pocket lined by Leu48, Val150, and Phe138. Crucially, deuterium substitution at this position reduces the rate of oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s intracellular half-life and enhancing target engagement [8] [10]. Crystallographic analyses reveal that 17-AAG-d5 maintains near-identical binding geometry to non-deuterated 17-AAG, but its prolonged residence time within the Hsp90 ATP-binding pocket amplifies the disruption of the chaperone’s ATPase cycle. This kinetic stabilization occurs because the deuterated compound resists metabolic degradation, allowing sustained occupancy of the binding site and more efficient inhibition of Hsp90’s conformational dynamics required for client protein maturation [8] [10].

Table 1: Key Hydrogen Bonding Interactions Between 17-AAG-d5 and Hsp90 N-Terminal Domain

Hsp90 ResidueLigand AtomBond Length (Å)Functional Role
Asp93Quinone C=O2.8Stabilizes benzoquinone orientation
Thr184Quinone OH2.7Anchors ring system
Gly97Macrolactam CO3.0Facilitates ansa bridge positioning
Asn51Allylamino N3.1Engages deuterated side chain

Disruption of Hsp90-Chaperone Complex Formation and Client Protein Degradation

Inhibition of Hsp90 by 17-AAG-d5 triggers a cascade of events that dismantle the functional chaperone complex. Hsp90 operates as a dimeric molecular machine requiring coordinated ATP binding, hydrolysis, and conformational changes (from "open" to "closed" states) to stabilize client proteins. 17-AAG-d5 competitively occupies the ATP-binding site, locking Hsp90 in an ADP-bound open conformation that prevents recruitment of co-chaperones like p23 and immunophilins essential for client activation [2] [9].

The collapse of the chaperone machinery leads to polyubiquitination and proteasomal degradation of Hsp90-dependent client proteins. This process involves the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of HSC70-Interacting Protein) to Hsp70, which associates with destabilized clients released from Hsp90. Key oncogenic clients affected include:

  • Bcr-Abl: Degradation induces apoptosis in chronic myeloid leukemia cells [6]
  • HER2/Neu: Loss destabilizes ERBB signaling in breast cancer
  • Mutant p53: Removal restores apoptotic sensitivity [1]

Notably, 17-AAG-d5 induces the heat shock response (HSR) as a compensatory mechanism, upregulating Hsp70 and Hsp27 expression. While HSR activation can be cytoprotective, it also serves as a pharmacodynamic biomarker for effective Hsp90 inhibition. The deuterated analog achieves more sustained client depletion compared to non-deuterated 17-AAG due to reduced hepatic clearance via CYP3A4, as deuterium substitution diminishes first-pass metabolism [2] [8].

Table 2: Half-Life Reduction of Key Client Proteins After 17-AAG-d5 Treatment

Client ProteinFunctionHalf-Life ReductionCellular Consequence
Bcr-AblTyrosine kinase>80% (24h)Apoptosis in CML blasts [6]
HER2/NeuReceptor tyrosine kinase70–90% (24h)Loss of ERBB signaling
Raf-1Serine/threonine kinase>75% (18h)ERK pathway inhibition [1]
AktSurvival kinase60–80% (24h)Sensitization to apoptosis [1] [4]

Modulation of Oncogenic Signaling Pathways (e.g., Ras, Akt, Raf-1)

17-AAG-d5 exerts broad-spectrum antitumor effects by simultaneously disrupting multiple oncogenic pathways via client protein degradation. The compound’s efficacy stems from its ability to target "nodes" in cancer signaling networks:

  • Ras/Raf/MEK/ERK Pathway: 17-AAG-d5 depletes Raf-1 and K-Ras stability (both Hsp90 clients), preventing Raf-1 translocation to the plasma membrane and its subsequent activation. This results in reduced phosphorylation of MEK and ERK, blocking proliferative signals in melanoma and pancreatic cancer models. In Ras-transformed cells, pathway inhibition correlates with G1-S cell cycle arrest mediated by downregulation of cyclin D1 and CDK4/6 [1] [4].

  • PI3K/Akt/mTOR Pathway: Akt (Protein Kinase B) requires Hsp90 for stability and membrane localization. 17-AAG-d5 induces Akt ubiquitination and degradation, leading to decreased phosphorylation of mTOR substrates (4E-BP1, S6K) and suppression of cap-dependent translation. Concomitantly, loss of Akt-mediated inhibition of pro-apoptotic proteins (BAD, caspase-9) sensitizes tumor cells to intrinsic apoptosis. This effect is particularly pronounced in HER2-positive breast cancers where Akt is hyperactivated [1] [4] [9].

  • BCR-ABL Signaling: In chronic myeloid leukemia (CML), 17-AAG-d5 promotes Bcr-Abl degradation independently of kinase domain mutations that confer resistance to imatinib. Depletion of Bcr-Abl activates caspase-9 and caspase-3, inducing differentiation and apoptosis in K562 cells and primary CML blasts. Synergy with proteasome inhibitors (e.g., bortezomib) occurs due to enhanced accumulation of polyubiquitinated Bcr-Abl [6].

  • Cellular FLICE-like Inhibitory Protein (c-FLIP) Regulation: c-FLIP degradation sensitizes tumor cells to extrinsic apoptosis via TRAIL (TNF-Related Apoptosis-Inducing Ligand) receptors. Combined 17-AAG-d5 and TRAIL receptor agonists exhibit synergistic cytotoxicity in Hodgkin’s lymphoma by enhancing caspase-8 activation [1].

The simultaneous disruption of these pathways creates a "network pharmacology" effect, where combinatorial signal blockade circumvents redundancy in cancer survival mechanisms. 17-AAG-d5’s deuterium modification enhances this activity by sustaining intracellular concentrations, leading to deeper and more durable pathway suppression compared to non-deuterated analogs.

Table 3: Oncogenic Pathways Modulated by 17-AAG-d5 via Client Protein Degradation

PathwayKey Clients AffectedDownstream EffectsTherapeutic Impact
Ras/Raf/MEK/ERKRaf-1, K-Ras, CDK4↓ Cyclin D1, ↓ p-ERKCell cycle arrest (G1-S) [1] [4]
PI3K/Akt/mTORAkt, PDK1↑ BAD phosphorylation, ↓ p-S6KApoptosis sensitization
BCR-ABLBcr-Abl, c-CBL↓ STAT5 phosphorylation, ↑ caspase-9/3Differentiation of leukemic blasts [6]
Apoptosis Regulationc-FLIP, survivin↑ caspase-8 activation, ↑ TRAIL sensitivitySynergy with death receptor agonists [1]

Properties

Product Name

17-(Allylamino-d5) Geldanamycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(1,1,2,3,3-pentadeuterioprop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1/i1D2,8D,12D2

InChI Key

AYUNIORJHRXIBJ-RWUAJJENSA-N

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])NC1=C2C[C@H](C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](\C=C/C=C(/C(=O)NC(=CC1=O)C2=O)\C)OC)OC(=O)N)\C)C)O)OC)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.